![molecular formula C7H14ClF3N2 B13867807 [2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13867807.png)
[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C₇H₁₃F₃N₂•HCl and a molecular weight of 182.193646 . This compound is derived from 2-(Trifluoromethyl)cyclohexanone and is utilized in synthetic preparation and theoretical studies on radical trifluoromethylation of silyl enol ethers .
Métodos De Preparación
The synthesis of [2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride typically involves the reaction of 2-(Trifluoromethyl)cyclohexanone with hydrazine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of [2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride involves its interaction with molecular targets through radical intermediates. The trifluoromethyl group plays a crucial role in enhancing the reactivity and stability of these intermediates, leading to efficient chemical transformations. The pathways involved include radical generation and subsequent reactions with various substrates .
Comparación Con Compuestos Similares
[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:
Fluoxetine: An antidepressant with a trifluoromethyl group.
Efavirenz: An anti-HIV agent containing a trifluoromethyl group.
Celecoxib: A painkiller with a trifluoromethyl group.
Nilotinib: A tyrosine kinase inhibitor with a trifluoromethyl group.
These compounds share the trifluoromethyl group, which contributes to their pharmacological activities and stability.
Propiedades
Fórmula molecular |
C7H14ClF3N2 |
|---|---|
Peso molecular |
218.65 g/mol |
Nombre IUPAC |
[2-(trifluoromethyl)cyclohexyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H13F3N2.ClH/c8-7(9,10)5-3-1-2-4-6(5)12-11;/h5-6,12H,1-4,11H2;1H |
Clave InChI |
MCAKJRXYRFNSAP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C(F)(F)F)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


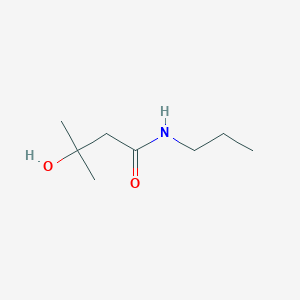

![2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid](/img/structure/B13867742.png)

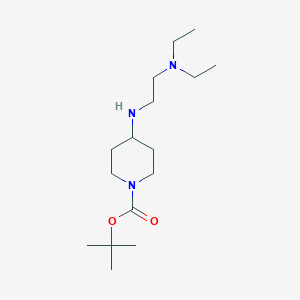
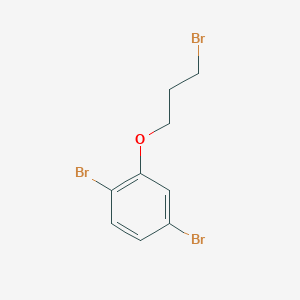
![3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline](/img/structure/B13867762.png)
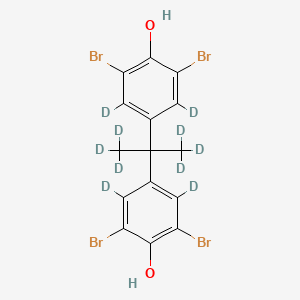

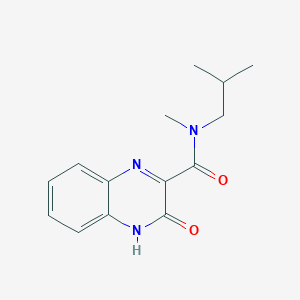

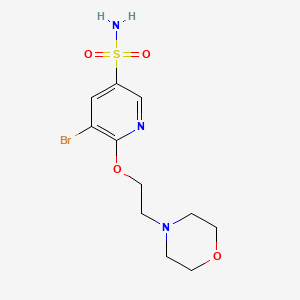
![8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13867801.png)
![2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine](/img/structure/B13867802.png)
